Benzoic acid, 3,5-bis(decyloxy)-
Description
Benzoic acid, 3,5-bis(decyloxy)- is a substituted aromatic compound featuring two decyloxy (C10H21O-) groups at the 3- and 5-positions of the benzene ring. The decyloxy substituents confer high lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as surfactant formulations, dendrimer synthesis, or drug delivery systems .
Properties
CAS No. |
125482-07-7 |
|---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
3,5-didecoxybenzoic acid |
InChI |
InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3,(H,28,29) |
InChI Key |
YRNZOVUMYBUPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Chain Length and Hydrophobicity
Key Insight: Longer aliphatic chains (e.g., C12) increase hydrophobicity and thermal stability, favoring applications in nanomaterials. Shorter chains (e.g., C8) reduce steric hindrance, enhancing reactivity in esterification .
Substituent Bulkiness and Reactivity
Key Insight : Bulky substituents (e.g., benzyloxy or silyloxy) hinder reaction kinetics and dictate regioselectivity, whereas linear chains enable modular assembly in supramolecular chemistry .
Functional Group Variations
Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) enhance acidity and bioactivity, while carboxylates enable metal coordination in MOFs. Imidazolyl groups facilitate hydrogen bonding in catalysis .
Thermal and Solubility Properties
Key Insight : Aromatic substituents (e.g., benzyloxy) increase melting points due to π-π stacking, while branched aliphatic groups (e.g., tert-butyl) reduce solubility in polar solvents .
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